molecular formula C20H24N2 B14296015 (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine CAS No. 113556-35-7

(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine

Cat. No.: B14296015
CAS No.: 113556-35-7
M. Wt: 292.4 g/mol
InChI Key: UNELJYXELGIDJV-UHFFFAOYSA-N
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Description

(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a phenyl group attached to a piperidine ring. The “4E” designation indicates the specific geometric configuration of the imine group within the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Formation of the Imine Group: The imine group is formed by reacting the piperidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2,5-dimethylpiperidine: Lacks the imine group, resulting in different chemical reactivity and biological activity.

    N-Phenylpiperidine: Lacks the benzyl and methyl groups, leading to variations in its chemical and pharmacological properties.

    4-Benzylpiperidine: Lacks the methyl and phenyl groups, affecting its overall structure and function.

Uniqueness

(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is unique due to its specific combination of substituents and geometric configuration

Properties

CAS No.

113556-35-7

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

1-benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine

InChI

InChI=1S/C20H24N2/c1-16-14-22(15-18-9-5-3-6-10-18)17(2)13-20(16)21-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3

InChI Key

UNELJYXELGIDJV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2)C(CN1CC3=CC=CC=C3)C

Origin of Product

United States

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